molecular formula C8H10ClNO B8397082 2-(2-Amino-4-hydroxyphenyl)ethyl chloride

2-(2-Amino-4-hydroxyphenyl)ethyl chloride

Cat. No.: B8397082
M. Wt: 171.62 g/mol
InChI Key: BMRNBDRINXHDSQ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-hydroxyphenyl)ethyl chloride is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-amino-4-(2-chloroethyl)phenol

InChI

InChI=1S/C8H10ClNO/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4,10H2

InChI Key

BMRNBDRINXHDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthetic approach for the proposed achiral seco-CI compounds starts from the reaction of the readily available diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate (4c). Treatment of diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate with NaOH in ethanol (25-80° C.), preferably refluxing, followed by acidification and mild heating (25-100° C.), preferably refluxing, the solution gave the desired 4-benzyloxy-2-nitrophenylacetic acid in 95% yield. Selective reduction of the carboxylic acid with borane at 0-50° C., preferably at room temperature, in THF produced 2-(4-benzyloxy-2-nitrophenyl)ethanol in 95% yield. The alcohol was then chlorinated at 0-50° C., preferably at room temperature, with triphenylphosphine and carbon tetrachloride in CH2Cl2 to give 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride in 97% yield. The 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide was obtained in 92% yield after reacting 2-(4-benzyloxy-2-nitrophenyl)ethanol with triphenylphosphine and carbon tetrabromide in acetonitrile. Catalytic reduction of 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride and 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide at atmospheric pressure, and at 0-50° C., preferably at room temperature, using 10% Pd/C in THF afforded 2-(2-amino-4-hydroxyphenyl)ethyl chloride and 2-(2-amino-4-hydroxyphenyl)ethyl bromide, respectively. 2-(2-Amino-4-hydroxyphenyl)ethyl bromide was directly coupled at 0-50° C., preferably at room temperature, with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI [1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride] and DMF to give compound 4-(2-bromoethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in a low 2% yield for the two steps after purification by silica gel column chromatography. Similarly, coupling of 2-(2-amino-4-hydroxyphenyl)ethyl chloride with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI gave 4-(2-chloroethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in 28% yield for the two steps following column chromatography.
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2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
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2-(4-benzyloxy-2-nitrophenyl)ethanol
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2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
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2-(4-benzyloxy-2-nitrophenyl)ethyl bromide
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Synthesis routes and methods II

Procedure details

Pd/C 10% (45 mg) was added to 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride (132 mg, 0.453 mmol). The mixture was then suspended in freezer chilled THF (30 mL). The suspension was degassed and purged 3 times with hydrogen and reduced under atmospheric pressure at room temperature. After 3 h the solution was checked by TLC (10% MeOH/CHCl3) and the solution was filtered by suction over Celite. The filter residue was washed with more CH2Cl2, and the filtrate was concentrated under reduced pressure to give 2-(2-amino-4-hydroxyphenyl)ethyl chloride as a white solid (60.7 mg, 0.354 mmol, 78%). Mp 96-100° C.; TLC (10% MeOH/CHCl3) Rf=0.34; 1H-NMR (CDCl3 in 1 drop DMSO-d6, 500 MHz) 8.20 (br s, 1H), 6.85 (d, 8.0, 1H), 6.27 (dd, 2.5, 8.0, 1H), 6.26 (d, 2.5, 1H), 4.00 (br s, 2H), 3.66 (t, 8.5, 2H), 2.90 (t, 8.5, 2H); IR (neat) 3139, 3020, 2954, 1622, 1594, 1513, 1464, 1560, 1306, 1265, 1246, 1197, 1175, 1079, 1049, 973, 848, 793, 722, 596, 646; EI-MS m/z (relative intensity) 171 (M+, 28); isotope pattern of M+ and M++2 agrees with the presence of one chlorine atom. Accurate mass (EI-MS) for C8H10ClNO: calcd. 171.0451, obsd. 171.0444.
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
Quantity
132 mg
Type
reactant
Reaction Step One
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Quantity
45 mg
Type
catalyst
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step Two

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